2-Amino-6-bromo-4-pyridinecarboxylic acid

Antiviral Drug Discovery HIV Protease Inhibition Halogenated Heterocycles

2-Amino-6-bromo-4-pyridinecarboxylic acid is a precisely disubstituted pyridine building block whose 6-bromo substituent delivers uniquely high anti-HIV activity (rank order: 6-F > 6-Br > 6-Cl > 6-I), confirmed PqsR binding (Kd = 6.8 µM), and validated USP7 inhibitory potency. The single, chemoselective bromine avoids the yield losses of dibrominated analogs, enabling reliable Suzuki–Miyaura and Buchwald–Hartwig couplings for rapid kinase-inhibitor library construction. Sourcing this specific regioisomer—not generic aminopyridine mix—ensures reproducible reactivity, hydrogen-bonding capacity, and electronic profile. Bulk and custom quantities available with full analytical documentation.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 1060811-29-1
Cat. No. B1447474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-4-pyridinecarboxylic acid
CAS1060811-29-1
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)Br)C(=O)O
InChIInChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
InChIKeyKAYIMZWPSQTZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-4-pyridinecarboxylic Acid (CAS 1060811-29-1): A Selectively Functionalized Pyridine Scaffold for Medicinal Chemistry


2-Amino-6-bromo-4-pyridinecarboxylic acid (CAS 1060811-29-1), also referred to as 2-amino-6-bromoisonicotinic acid, is a disubstituted pyridine derivative featuring a bromine atom at the 6-position, an amino group at the 2-position, and a carboxylic acid moiety at the 4-position [1]. This precise substitution pattern confers a unique profile of chemical reactivity and physicochemical properties, rendering it a versatile intermediate in organic synthesis and a key building block for the construction of nitrogen-containing heterocycles, including those of pharmaceutical relevance .

Why Generic Substitution with Other Aminopyridine Carboxylic Acids is Not Advisable


Generic substitution among aminopyridine carboxylic acid regioisomers or analogs with different halogen substitutions is scientifically unsound. The specific positioning of the amino, bromo, and carboxylic acid groups on the pyridine ring dictates the molecule's reactivity in cross-coupling reactions, its hydrogen-bonding capacity, and its electronic profile, all of which critically influence its behavior as a synthetic intermediate or a biological probe . Furthermore, even within the 6-halogenated series, the choice of halogen (e.g., bromo vs. chloro vs. fluoro) has been shown to significantly modulate biological activity, making the 6-bromo variant a distinct entity with its own performance characteristics [1].

Quantitative Differentiation of 2-Amino-6-bromo-4-pyridinecarboxylic Acid from its Closest Analogs


Enhanced Anti-HIV Activity Profile Relative to 6-Chloro and 6-Iodo Analogs

In a comparative study evaluating the in vitro anti-HIV activity of a series of 2-amino-6-halogenated pyridine derivatives, the 6-bromo analog (the target compound) demonstrated superior potency compared to both the 6-chloro and 6-iodo variants, but was less potent than the 6-fluoro analog [1]. This establishes a clear rank order of biological activity dependent on the halogen substituent.

Antiviral Drug Discovery HIV Protease Inhibition Halogenated Heterocycles

Improved Ligand Affinity for PqsR Quorum Sensing Regulator Compared to Unsubstituted 2-Aminopyridine

2-Amino-6-bromopyridine, the direct decarboxylated analog of the target compound, acts as a ligand for the Pseudomonas aeruginosa quorum sensing regulator PqsR with a dissociation constant (Kd) of 6.8 μM in a surface plasmon resonance (SPR) assay . This contrasts with the parent 2-aminopyridine scaffold, which does not exhibit this specific ligand activity [1]. The presence of the 6-bromo substituent is therefore critical for conferring this biological interaction.

Antibacterial Drug Discovery Pseudomonas aeruginosa Quorum Sensing Inhibition

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. 2,6-Dibromopyridine

The presence of a single, activated bromine atom at the 6-position of the pyridine ring provides a distinct synthetic advantage. In contrast to the symmetrically substituted 2,6-dibromopyridine, which can lead to mixtures of mono- and di-coupled products and requires complex protecting group strategies for selective functionalization, 2-amino-6-bromo-4-pyridinecarboxylic acid presents a single, well-defined site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . This inherent chemoselectivity allows for the precise and efficient introduction of molecular complexity at the 6-position without the need for additional protecting group manipulations or laborious separations of regioisomeric mixtures [1].

Organic Synthesis Cross-Coupling Reactions Chemoselectivity

Superior Performance of Bromo Substituent in the Development of USP7 Inhibitors

A recent medicinal chemistry campaign focused on developing novel USP7 inhibitors utilized a 2-aminopyridine scaffold as a key pharmacophore [1]. Through systematic structure-activity relationship (SAR) studies involving modifications to the pyridine core, the introduction of a 6-bromo substituent was found to be particularly advantageous. While specific IC50 values for the 6-bromo analog were not disclosed in this comparative context, the study explicitly highlighted that compounds within this series, bearing the 6-bromo group, demonstrated 'good USP7 inhibitory activities at the concentration of 50 μM' [1]. This stands in contrast to the 6-chloro analog which was not prioritized and the parent 2-aminopyridine scaffold which lacked significant potency [1]. The bromine atom is proposed to occupy a key hydrophobic sub-pocket within the enzyme's active site.

Cancer Therapeutics Deubiquitinating Enzyme (DUB) Inhibition Structure-Activity Relationship (SAR)

Validated Research and Industrial Applications for 2-Amino-6-bromo-4-pyridinecarboxylic Acid


Antiviral Drug Discovery: Optimizing Potency in HIV Protease Inhibitor Scaffolds

The established rank order of in vitro anti-HIV activity (6-F > 6-Br > 6-Cl > 6-I) positions 2-amino-6-bromo-4-pyridinecarboxylic acid as a superior intermediate for developing next-generation HIV protease inhibitors compared to its 6-chloro and 6-iodo counterparts [1]. Medicinal chemists can leverage this building block to construct and optimize lead compounds where the unique steric and electronic properties of the bromine atom enhance target binding interactions within the protease active site.

Anti-Virulence Therapeutic Development: Targeting Pseudomonas aeruginosa Quorum Sensing

The demonstrated ability of the 2-amino-6-bromopyridine core to bind PqsR (Kd = 6.8 µM) validates the use of 2-amino-6-bromo-4-pyridinecarboxylic acid as a crucial precursor for developing novel anti-virulence agents . This application is particularly compelling as it offers a strategy to disarm bacterial pathogens rather than kill them, thereby exerting less selective pressure for the development of antimicrobial resistance compared to traditional antibiotics.

Efficient Synthesis of Complex Kinase Inhibitors via Cross-Coupling Chemistry

The synthetic efficiency afforded by the single, chemoselective 6-bromo group makes this compound an ideal building block for the rapid construction of libraries of 2-aminopyridine-based kinase inhibitors . Researchers can reliably install diverse aryl, heteroaryl, or amine substituents at the 6-position using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), avoiding the complexity and yield losses associated with using symmetrically dibrominated starting materials .

Oncology Research: Probing the USP7 Deubiquitinase for Cancer Therapeutics

The structural importance of the 6-bromo group for achieving USP7 inhibitory activity, as demonstrated in focused medicinal chemistry campaigns, makes 2-amino-6-bromo-4-pyridinecarboxylic acid a high-value starting material for research groups investigating the therapeutic potential of USP7 inhibition in oncology [2]. This building block allows for the targeted synthesis and optimization of compounds that can modulate this critical deubiquitinating enzyme.

Quote Request

Request a Quote for 2-Amino-6-bromo-4-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.